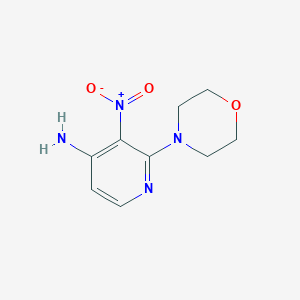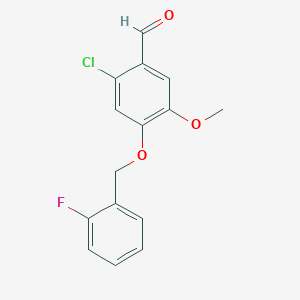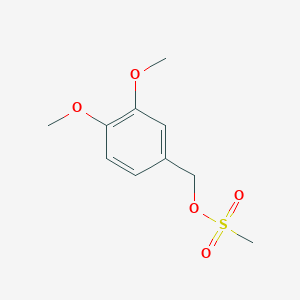
2-Chloro-3-methylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methylisonicotinamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol . It is a derivative of isonicotinamide, where a chlorine atom is substituted at the second position and a methyl group at the third position of the pyridine ring. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylisonicotinamide typically involves the chlorination of 3-methylisonicotinamide. One common method includes the reaction of 3-methylisonicotinamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Methylisonicotinamide+SOCl2→this compound+SO2+HCl
The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-3-methylisonicotinamide .
Scientific Research Applications
2-Chloro-3-methylisonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylisonicotinamide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes or interference with cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroisonicotinamide
- 3-Methylisonicotinamide
- 2-Chloro-4-methylisonicotinamide
Comparison
Compared to its analogs, 2-Chloro-3-methylisonicotinamide is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-chloro-3-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H7ClN2O/c1-4-5(7(9)11)2-3-10-6(4)8/h2-3H,1H3,(H2,9,11) |
InChI Key |
ADQIRGALZLZYBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13009154.png)
![Methyl4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13009155.png)
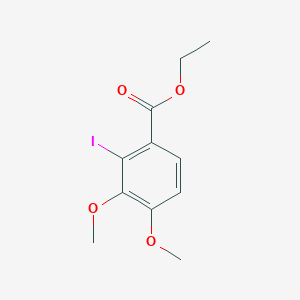
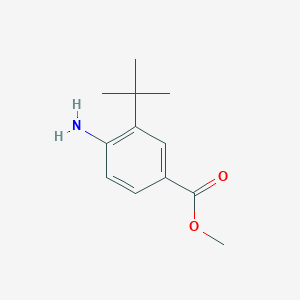
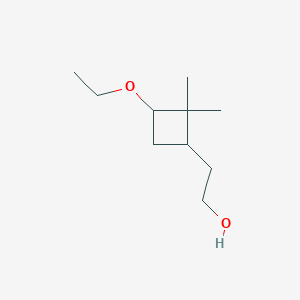
![1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13009179.png)
![7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009183.png)

